molecular formula C7H11NO4S B1611873 1-Methylpyridin-1-ium methyl sulfate CAS No. 37943-43-4

1-Methylpyridin-1-ium methyl sulfate

Cat. No.: B1611873
CAS No.: 37943-43-4
M. Wt: 205.23 g/mol
InChI Key: QZJOMPYEGLQVQM-UHFFFAOYSA-M
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Description

1-Methylpyridin-1-ium methyl sulfate is a quaternary ammonium compound derived from pyridine. It is known for its ionic liquid properties and is used in various chemical reactions and industrial applications. The compound is formed by the methylation of pyridine, resulting in a positively charged nitrogen atom, which is balanced by a methyl sulfate anion.

Chemical Reactions Analysis

1-Methylpyridin-1-ium methyl sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include aldehydes, ketones, and urea, with the major products being structurally diverse pyrimidinones .

Mechanism of Action

The mechanism by which 1-Methylpyridin-1-ium methyl sulfate exerts its effects is primarily through its ionic nature. The positively charged nitrogen atom interacts with various molecular targets, facilitating reactions and stabilizing transition states. In biological systems, it may induce chemopreventive phase II enzymes via the Nrf2/ARE pathway, contributing to its potential anti-carcinogenic effects .

Comparison with Similar Compounds

1-Methylpyridin-1-ium methyl sulfate can be compared to other quaternary ammonium compounds, such as:

The uniqueness of this compound lies in its specific ionic liquid properties and its effectiveness as a reaction medium in organic synthesis .

Properties

IUPAC Name

1-methylpyridin-1-ium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N.CH4O4S/c1-7-5-3-2-4-6-7;1-5-6(2,3)4/h2-6H,1H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJOMPYEGLQVQM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601464
Record name 1-Methylpyridin-1-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37943-43-4
Record name 1-Methylpyridin-1-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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